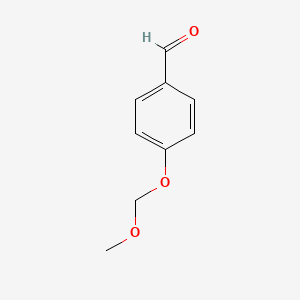

4-(Methoxymethoxy)benzaldehyde

説明

4-(Methoxymethoxy)benzaldehyde (CAS: Not explicitly listed in evidence) is a substituted benzaldehyde featuring a methoxymethoxy (-OCH2OCH3) group at the para position of the benzaldehyde core. Its molecular formula is C9H10O3 (calculated based on structural analogs), with a molecular weight of 166.18 g/mol. This compound is synthesized via nucleophilic substitution or etherification reactions, as demonstrated in the synthesis of anti-neuroinflammatory curcumin analogs and natural product precursors like balsacone A . Key synthetic procedures involve reacting 4-hydroxybenzaldehyde with chloromethyl methyl ether under basic conditions, yielding the product as a light yellow oil with a high yield of 95% . The methoxymethoxy group enhances solubility in polar organic solvents (e.g., methanol, ethyl acetate) and may influence reactivity in subsequent derivatization reactions, such as aldol condensations .

特性

IUPAC Name |

4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFFOAHQDACPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290507 | |

| Record name | 4-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-21-5 | |

| Record name | NSC69064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-(Methoxymethoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with dimethyl sulfate in the presence of a base to form 4-methoxybenzaldehyde. This intermediate is then reacted with methoxymethyl chloride in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反応の分析

Types of Reactions: 4-(Methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxymethoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-(Methoxymethoxy)benzoic acid.

Reduction: 4-(Methoxymethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

4-(Methoxymethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals

作用機序

The mechanism of action of 4-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate the activity of these enzymes, leading to changes in metabolic pathways. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 4-(Methoxymethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Key Differences and Implications

Substituent Effects on Reactivity and Solubility :

- The methoxymethoxy group in this compound provides steric protection for the aldehyde group, reducing undesired side reactions (e.g., oxidation) compared to 4-hydroxybenzaldehyde derivatives .

- 4-Methoxybenzaldehyde lacks the additional ether oxygen, making it more volatile and suitable for gas chromatography applications .

- Bulky substituents (e.g., benzyloxy in 4-Benzyloxybenzaldehyde) hinder nucleophilic attacks but enhance thermal stability, favoring solid-phase synthesis .

Synthetic Yields and Methods :

- This compound is synthesized in 95% yield via etherification , outperforming analogs like 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde (76.2% yield via column chromatography) .

- Halogenated derivatives (e.g., 3-chloro-5-methoxy-4-(4-methylbenzyloxy)benzaldehyde) often require multi-step routes, lowering overall yields .

Biological and Industrial Applications :

- This compound is a key intermediate in anti-neuroinflammatory agents (e.g., curcumin analogs) due to its ability to stabilize conjugated systems .

- Vanillin (4-hydroxy-3-methoxybenzaldehyde) is widely used in food and pharmaceuticals, whereas 4-benzyloxybenzaldehyde serves as a protecting-group strategy in complex molecule synthesis .

Research Findings and Data

- Antimicrobial Activity : Derivatives like 3-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde exhibit moderate cytotoxicity against cancer cell lines (IC50: 18.90–71.32 μg/mL) .

- Chromatographic Behavior: The methoxymethoxy group improves retention in reverse-phase HPLC (e.g., mobile phase MeOH:H2O = 55:45) compared to non-polar analogs like 4-(hexyloxy)benzaldehyde .

生物活性

4-(Methoxymethoxy)benzaldehyde, also known as methoxymethyl-4-benzaldehyde, is an aromatic aldehyde notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that allow for interactions with various biological targets. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a benzene ring substituted with a methoxymethoxy group at the para position and an aldehyde group at the first position. This arrangement contributes to its unique chemical properties and reactivity.

Enzyme Inhibition

One of the primary areas of research regarding this compound is its role as an enzyme inhibitor. Studies have indicated that it may exhibit inhibitory effects on enzymes such as tyrosinase , which is crucial in melanin production. This property makes it a candidate for applications in skin lightening treatments, as inhibiting tyrosinase can reduce melanin synthesis .

Interaction with Biological Targets

The methoxymethoxy group enhances the compound's ability to form hydrogen bonds and hydrophobic interactions with biological receptors and enzymes. This structural feature can increase binding affinity, potentially influencing protein-ligand interactions. For instance, research has shown that compounds with similar structures can effectively inhibit aromatase, an enzyme involved in estrogen biosynthesis, suggesting a possible pathway for this compound's action in hormonal regulation .

Case Studies

- Tyrosinase Inhibition : A study evaluated the inhibitory effect of various methoxylated benzaldehydes on tyrosinase activity. Results indicated that this compound demonstrated significant inhibition compared to control groups, supporting its use in cosmetic formulations aimed at reducing hyperpigmentation.

- Aromatase Inhibition : Another investigation assessed the potential of this compound analogs in inhibiting aromatase activity. The findings revealed that certain derivatives exhibited promising IC50 values in the low micromolar range, indicating potential therapeutic applications in hormone-related conditions .

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific active sites on enzymes and receptors. The presence of the methoxymethoxy group allows for enhanced solubility and reactivity, facilitating binding to target proteins .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 4-(methoxymethoxy)benzaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , where a formyl group is introduced using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). Key steps include:

- Reagent roles : DMF acts as a formylating agent, while POCl₃ facilitates electrophilic substitution.

- Optimization : Reaction temperature (typically 0–5°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde to reagent) are critical for yield improvement .

- Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%).

Table 1 : Example reaction conditions

| Step | Reagent/Condition | Role | Yield |

|---|---|---|---|

| 1 | DMF, POCl₃, 0°C | Formylation | 60–75% |

| 2 | NaOH hydrolysis | Quenching | >90% recovery |

Q. How should researchers safely handle this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

Q. What analytical techniques validate the structure and purity of this compound?

- FT-IR : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.0 ppm) and methoxymethoxy group (δ 3.3–3.5 ppm for OCH₃; δ 4.6–4.8 ppm for OCH₂O) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Solvent effects : Polar aprotic solvents (e.g., dichloroethane) enhance electrophilic substitution efficiency .

- Catalyst screening : Lewis acids like ZnCl₂ may stabilize intermediates, increasing yields by 10–15% .

- Temperature gradients : Gradual warming (0°C → room temperature) reduces side reactions like over-oxidation.

Q. What challenges arise in characterizing the crystal structure of this compound?

- X-ray crystallography : Requires high-quality single crystals grown via slow evaporation in hexane/ethyl acetate. The methoxymethoxy group introduces conformational flexibility, complicating electron density mapping .

- Key parameters : R factor <0.05 and data-to-parameter ratio >15 ensure reliability .

Q. How does the methoxymethoxy group influence reactivity in cross-coupling reactions?

- Electron-donating effect : The group activates the benzene ring toward electrophilic substitution but may sterically hinder bulky reagents.

- Comparative studies : Unlike 4-methoxybenzaldehyde, the methoxymethoxy group offers dual ether linkages, enabling selective deprotection for functionalization .

Q. How can researchers resolve contradictions in reported spectroscopic data?

- Cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray data to confirm assignments.

- Solvent calibration : Use deuterated solvents (e.g., CDCl₃) with internal standards (TMS) to eliminate shift variability .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Impurity effects : Residual solvents (e.g., DMF) lower observed melting points. Recrystallization from ethanol/water yields consistent values (e.g., 40°C) .

- Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic) can alter thermal properties .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。